molecular formula C10H15NO2 B040698 1,4-Dioxaspiro[4.5]decane-8-acetonitrile CAS No. 124499-37-2

1,4-Dioxaspiro[4.5]decane-8-acetonitrile

Cat. No.: B040698
CAS No.: 124499-37-2
M. Wt: 181.23 g/mol
InChI Key: BLIRGGYUBXDIHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-8-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decane-8-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIRGGYUBXDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437144
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-37-2
Record name 1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above nitrile (2.15 g) is treated with platinum oxide (0.1 g) in ethanol (200 ml) and hydrogenated at 3 atmospheres pressure over 4 hours. Removal of the catalyst and concentration of the solvent gives 8-cyanomethyl-1,4-dioxaspiro[4.5]decane as an oil.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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